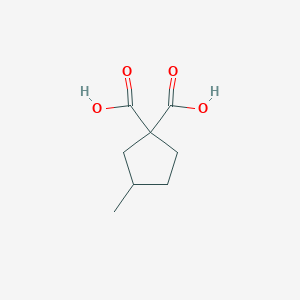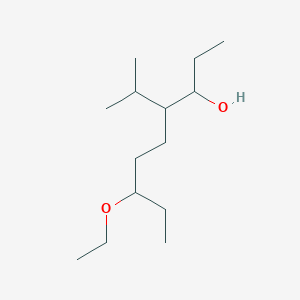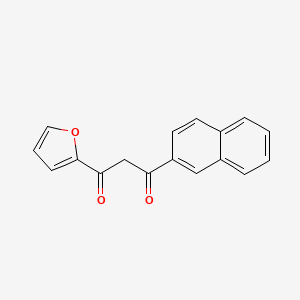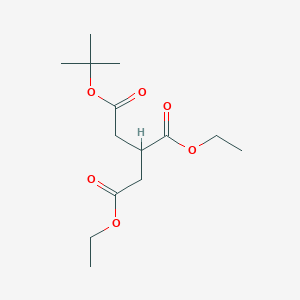
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is an organic compound characterized by its complex structure, which includes a tert-butyl group, two ethyl groups, and three carboxylate groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of propane-1,2,3-tricarboxylic acid, which can be synthesized from fumaric acid . The carboxylic acid groups are then esterified using tert-butyl alcohol and ethyl alcohol under acidic conditions to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The esterification process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or alcohols.
科学的研究の応用
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate involves its interaction with various molecular targets. For example, esters of propane-1,2,3-tricarboxylic acid are known to inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . This inhibition can affect cellular metabolism and energy production.
類似化合物との比較
Similar Compounds
Propane-1,2,3-tricarboxylic acid: A simpler analog without the tert-butyl and ethyl groups.
1-Propene-1,2,3-tricarboxylic acid, tributyl ester: Another ester derivative with different alkyl groups.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate: A compound with trimethylsilyl groups instead of tert-butyl and ethyl groups.
Uniqueness
1-Tert-butyl 2,3-diethyl propane-1,2,3-tricarboxylate is unique due to its specific combination of tert-butyl and ethyl groups, which can impart distinct chemical and physical properties
特性
CAS番号 |
90016-14-1 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC名 |
3-O-tert-butyl 1-O,2-O-diethyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-11(15)8-10(13(17)19-7-2)9-12(16)20-14(3,4)5/h10H,6-9H2,1-5H3 |
InChIキー |
CHKJKKPWWHUBAI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(=O)OC(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)

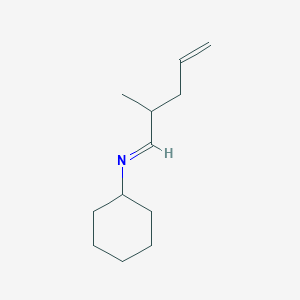
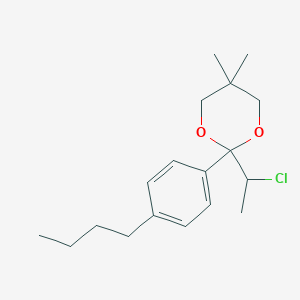
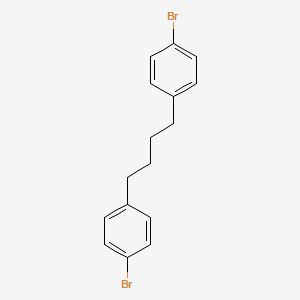
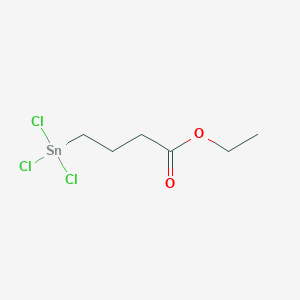
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
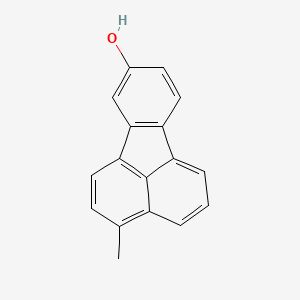

![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
